molecular formula C10H11N3O2 B12820066 (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B12820066
M. Wt: 205.21 g/mol
InChI Key: APJUZPVQOXBANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound features a phenoxymethyl group attached to the oxadiazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Phenoxymethyl Group: This step may involve the reaction of the oxadiazole intermediate with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to prepare more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethanamine: Similar structure with an ethanamine group instead of methanamine.

    (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)propylamine: Similar structure with a propylamine group.

    (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanol: Similar structure with a methanol group instead of methanamine.

Uniqueness

The uniqueness of (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific functional groups and their arrangement, which can influence its reactivity, biological activity, and potential applications. The presence of the methanamine group, in particular, may impart unique properties compared to its analogs.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C10H11N3O2/c11-6-9-12-10(15-13-9)7-14-8-4-2-1-3-5-8/h1-5H,6-7,11H2

InChI Key

APJUZPVQOXBANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.